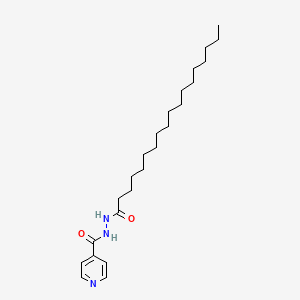
N'-octadecanoylpyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-octadecanoylpyridine-4-carbohydrazide (CAS#: 6312-51-2) is a chemical compound with the following structure:
C23H36N4O
It belongs to the class of carbohydrazides and contains a pyridine ring. The compound’s systematic name reflects its structure: it consists of an octadecanoyl (C18) group attached to the nitrogen atom of the pyridine ring via a hydrazide linkage.
Preparation Methods
Synthetic Routes:: The synthesis of N’-octadecanoylpyridine-4-carbohydrazide involves the reaction between octadecanoyl chloride (C18H35COCl) and pyridine-4-carbohydrazide (C6H8N4O). The reaction proceeds as follows:
C18H35COCl+C6H8N4O→N’-octadecanoylpyridine-4-carbohydrazide+HCl
Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
N’-octadecanoylpyridine-4-carbohydrazide can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The hydrazide group can be substituted with other functional groups.
Common reagents include hydrazine hydrate, acyl chlorides, and pyridine derivatives. The major products depend on the specific reaction conditions.
Scientific Research Applications
N’-octadecanoylpyridine-4-carbohydrazide finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: It may exhibit bioactivity or serve as a probe in biological studies.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: In the development of specialty chemicals.
Mechanism of Action
The exact mechanism by which N’-octadecanoylpyridine-4-carbohydrazide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
Properties
CAS No. |
6312-51-2 |
|---|---|
Molecular Formula |
C24H41N3O2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N'-octadecanoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C24H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26-27-24(29)22-18-20-25-21-19-22/h18-21H,2-17H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
BCXSLQXVMSPOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004422.png)
![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)
![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)

![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12004459.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12004469.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B12004482.png)
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12004483.png)




